N-[(9-ethylcarbazol-3-yl)methyl]aniline
CAS No.:
Cat. No.: VC16734666
Molecular Formula: C21H20N2
Molecular Weight: 300.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20N2 |
|---|---|
| Molecular Weight | 300.4 g/mol |
| IUPAC Name | N-[(9-ethylcarbazol-3-yl)methyl]aniline |
| Standard InChI | InChI=1S/C21H20N2/c1-2-23-20-11-7-6-10-18(20)19-14-16(12-13-21(19)23)15-22-17-8-4-3-5-9-17/h3-14,22H,2,15H2,1H3 |
| Standard InChI Key | JRVQQDARQOWJGL-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C2=C(C=C(C=C2)CNC3=CC=CC=C3)C4=CC=CC=C41 |
Introduction
Structural and Spectroscopic Characteristics
Molecular Architecture
The compound features a carbazole core substituted at the 3-position with a methylene-aniline group. X-ray diffraction analysis of the closely related analog N-[(E)-(9-Ethyl-9H-carbazol-3-yl)methylidene]aniline (C<sub>21</sub>H<sub>18</sub>N<sub>2</sub>) reveals a dihedral angle of 8.2° between the carbazole and aniline planes, indicating near-coplanarity that facilitates π-conjugation . Key bond parameters include:
| Structural Feature | Measurement |
|---|---|
| C9–N1 (imine bond) | 1.281 Å |
| C–C bond in carbazole | 1.394–1.418 Å |
| C–H⋯π interaction length | 2.78–2.94 Å |
The ethyl group at N9 of the carbazole induces steric hindrance, slightly twisting the aniline moiety out of plane .
Spectroscopic Profiles
Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectra provide critical functional group identification:
FTIR Data:
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C=N stretch: 1618 cm<sup>−1</sup> (strong, sharp)
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Aromatic C–H stretch: 3030–3080 cm<sup>−1</sup>
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N–H bend (aniline): 1512 cm<sup>−1</sup>
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):
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δ 8.10 (d, J = 7.6 Hz, 1H, carbazole-H)
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δ 7.45–7.20 (m, 11H, aromatic H)
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δ 4.32 (q, J = 7.2 Hz, 2H, CH<sub>2</sub>CH<sub>3</sub>)
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δ 1.42 (t, J = 7.2 Hz, 3H, CH<sub>2</sub>CH<sub>3</sub>)
Synthesis and Reaction Chemistry
Condensation Reaction Mechanism
The compound is synthesized via acid-catalyzed condensation between equimolar 9-ethylcarbazole-3-carbaldehyde and aniline in ethanol :
Optimized Conditions:
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Catalyst: 0.1 eq. p-toluenesulfonic acid
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Solvent: Anhydrous ethanol
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Temperature: 78°C (reflux)
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Reaction Time: 6–8 hours
Purification and Characterization
Crude product is purified through silica gel chromatography (eluent: ethyl acetate/hexane 1:4) followed by recrystallization from ethanol. Purity is verified via HPLC (>98%) and melting point analysis (observed m.p. 162–164°C) .
Material Science Applications
Organic Electronics
The compound’s extended π-system and electron-donating aniline group make it suitable for optoelectronic devices:
| Application | Performance Metric | Reference |
|---|---|---|
| OLED Hole Transport | HOMO: −5.2 eV | |
| Photoconductive Film | Responsivity: 0.8 A/W | |
| Semiconductor Dopant | Mobility: 0.12 cm²/V·s |
In organic light-emitting diodes (OLEDs), it reduces turn-on voltage by 22% compared to standard NPB layers.
Polymer Composites
Blending with poly(methyl methacrylate) (PMMA) enhances thermal stability:
| Property | Pure PMMA | 10 wt% Composite |
|---|---|---|
| T<sub>g</sub> (°C) | 105 | 121 |
| Decomposition Temp (°C) | 270 | 310 |
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25.0 |
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